Cas no 200188-07-4 (fmoc-d-arg(pmc)-opfp)

fmoc-d-arg(pmc)-opfp 化学的及び物理的性質
名前と識別子
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- fmoc-d-arg(pmc)-opfp
- FMOC-D-ARGININE(PMC)-OPFP
- FMOC-N-ω-(2,2,5,7,8-PENTAMETHYLCHROMAN-6-SULFONYL)-D-ARGININE PENTAFLUOROPHENYL ESTER
- 200188-07-4
- (2,3,4,5,6-Pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate
-
- インチ: InChI=1S/C41H41F5N4O7S/c1-20-21(2)37(22(3)23-16-17-41(4,5)57-35(20)23)58(53,54)50-39(47)48-18-10-15-29(38(51)56-36-33(45)31(43)30(42)32(44)34(36)46)49-40(52)55-19-28-26-13-8-6-11-24(26)25-12-7-9-14-27(25)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,49,52)(H3,47,48,50)/t29-/m1/s1
- InChIKey: WMUBZSPLEATQKR-GDLZYMKVSA-N
- SMILES: CC1=C2C(CCC(C)(O2)C)=C(C(S(=O)(NC(NCCC[C@@H](NC(OCC3C4=CC=CC=C4C5=CC=CC=C53)=O)C(OC6=C(F)C(F)=C(F)C(F)=C6F)=O)=N)=O)=C1C)C
計算された属性
- 精确分子量: 828.26200
- 同位素质量: 828.26161164g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 11
- 重原子数量: 58
- 回転可能化学結合数: 16
- 複雑さ: 1550
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 7.8
- トポロジー分子極性表面積: 167Ų
じっけんとくせい
- 密度みつど: 1.42±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (1.1E-5 g/L) (25 ºC),
- PSA: 164.29000
- LogP: 9.85990
fmoc-d-arg(pmc)-opfp Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-286523A-5g |
Nalpha-Fmoc-Nomega-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-D-arginine pentafluorophenyl ester, |
200188-07-4 | 5g |
¥9228.00 | 2023-09-05 | ||
TRC | F255630-1000mg |
Fmoc-D-Arg(Pmc)-OPfp |
200188-07-4 | 1g |
$ 920.00 | 2022-06-05 | ||
TRC | F255630-500mg |
Fmoc-D-Arg(Pmc)-OPfp |
200188-07-4 | 500mg |
$ 555.00 | 2022-06-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-286523-1 g |
Nalpha-Fmoc-Nomega-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-D-arginine pentafluorophenyl ester, |
200188-07-4 | 1g |
¥2,324.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-286523-1g |
Nalpha-Fmoc-Nomega-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-D-arginine pentafluorophenyl ester, |
200188-07-4 | 1g |
¥2324.00 | 2023-09-05 | ||
TRC | F255630-2000mg |
Fmoc-D-Arg(Pmc)-OPfp |
200188-07-4 | 2g |
$ 1465.00 | 2022-06-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-286523A-5 g |
Nalpha-Fmoc-Nomega-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-D-arginine pentafluorophenyl ester, |
200188-07-4 | 5g |
¥9,228.00 | 2023-07-11 |
fmoc-d-arg(pmc)-opfp 関連文献
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
S. Ahmed Chem. Commun., 2009, 6421-6423
fmoc-d-arg(pmc)-opfpに関する追加情報
Introduction to CAS No 200188-07-4 and FMOC-D-Arg(Pmc)-Opfp in Modern Chemical Biology
The compound with the chemical identifier CAS No 200188-07-4 and the product name FMOC-D-Arg(Pmc)-Opfp represent significant advancements in the field of chemical biology and pharmaceutical research. These specialized reagents are integral to the synthesis of peptides and peptidomimetics, which have garnered substantial attention due to their role in drug discovery and therapeutic development. The FMOC-D-Arg(Pmc)-Opfp product, in particular, is a protected amino acid derivative that plays a pivotal role in constructing complex peptide sequences with high precision.
In recent years, the demand for high-fidelity peptide synthesis has surged, driven by the increasing recognition of peptides as potent pharmacological agents. The FMOC-D-Arg(Pmc)-Opfp compound is engineered to facilitate the stepwise assembly of peptide chains, ensuring minimal side reactions and optimal yield. The use of FMOC (9-fluorenylmethoxycarbonyl) protection in this molecule allows for selective deprotection under mild acidic conditions, making it a preferred choice for synthetic chemists working on peptide-based therapeutics.
The Pmc (para-methoxybenzyl) protecting group on the arginine residue enhances stability during synthesis while maintaining compatibility with various coupling reagents. This dual-protection strategy is particularly valuable in multi-step peptide syntheses where selective removal of protecting groups is critical. The introduction of Opfp (O-(2-nitrophenyl)fluorophosphate) as a leaving group further refines the synthetic process, enabling efficient cleavage under specific conditions without compromising the integrity of adjacent functional groups.
Recent studies have highlighted the importance of CAS No 200188-07-4 and its derivatives in developing novel antimicrobial agents. Peptides derived from this building block have shown promising activity against resistant bacterial strains, underscoring their therapeutic potential. The structural features of FMOC-D-Arg(Pmc)-Opfp contribute to its efficacy by allowing precise modulation of peptide conformation and interaction with biological targets. This has led to its adoption in several preclinical trials targeting infectious diseases and inflammatory disorders.
The integration of computational chemistry and machine learning has further accelerated the development of peptide-based drugs using compounds like FMOC-D-Arg(Pmc)-Opfp. Advanced modeling techniques predict optimal synthetic pathways and predict potential side products, reducing trial-and-error experimentation. This synergy between experimental chemistry and computational methods has been instrumental in optimizing peptide synthesis protocols for industrial-scale production.
Moreover, the versatility of CAS No 200188-07-4 extends beyond traditional peptide synthesis. It serves as a versatile intermediate in the preparation of peptidomimetics—molecules designed to mimic peptides but with improved pharmacokinetic properties. These peptidomimetics often exhibit enhanced stability and bioavailability, making them attractive candidates for drug development. The FMOC-D-Arg(Pmc)-Opfp derivative is particularly useful in constructing such mimetics due to its compatibility with various chemical modifications.
In conclusion, the compound identified as CAS No 200188-07-4 and the product FMOC-D-Arg(Pmc)-Opfp represent cutting-edge tools in chemical biology and pharmaceutical research. Their applications span from fundamental research to drug development, underscoring their importance in modern medicinal chemistry. As research continues to uncover new therapeutic applications for peptides and peptidomimetics, these compounds will remain indispensable in advancing our understanding of biological processes and developing novel treatments.
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